molecular formula C13H19ClN2O2 B12275889 Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride

Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride

Cat. No.: B12275889
M. Wt: 270.75 g/mol
InChI Key: IPNGXHPPZWPWMQ-UHFFFAOYSA-N
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Description

Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.76 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride typically involves the reaction of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yield and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate
  • Methyl 4-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride
  • Methyl 3-Benzylpyrrolidine-3-carboxylate Hydrochloride

Uniqueness: Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

methyl 3-amino-1-benzylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11;/h2-6H,7-10,14H2,1H3;1H

InChI Key

IPNGXHPPZWPWMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)N.Cl

Origin of Product

United States

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